2-[5-(4-bromo-2-methylphenyl)furan-2-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-[5-(4-bromo-2-methylphenyl)furan-2-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, a thieno[2,3-d]pyrimidine core, and a brominated phenyl group
Preparation Methods
The synthesis of 2-[5-(4-bromo-2-methylphenyl)furan-2-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thieno[2,3-d]pyrimidine core formation: This step involves the cyclization of intermediates to form the thieno[2,3-d]pyrimidine core, often using reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.
Coupling reactions: The final step involves coupling the furan ring with the thieno[2,3-d]pyrimidine core, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.
Chemical Reactions Analysis
2-[5-(4-bromo-2-methylphenyl)furan-2-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions, often employing reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Coupling reactions: The compound can participate in various coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Scientific Research Applications
2-[5-(4-bromo-2-methylphenyl)furan-2-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Biological Research: The compound is investigated for its potential as a molecular probe in biological assays, helping to elucidate the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-bromo-2-methylphenyl)furan-2-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial effects. The exact molecular pathways and targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[5-(4-bromo-2-methylphenyl)furan-2-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
2-[5-(4-fluorophenyl)furan-2-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: This compound has a fluorine atom instead of a bromine atom, which can lead to differences in reactivity and biological activity.
2-[5-(4-chlorophenyl)furan-2-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one:
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic cores, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[5-(4-bromo-2-methylphenyl)furan-2-yl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S/c1-9-8-12(20)4-5-13(9)14-6-7-15(24-14)17-21-18(23)16-10(2)11(3)25-19(16)22-17/h4-8H,1-3H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGCXYOVSCEGFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=CC=C(O2)C3=NC4=C(C(=C(S4)C)C)C(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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